molecular formula C15H18O3 B1358952 trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-94-8

trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1358952
CAS No.: 733740-94-8
M. Wt: 246.3 g/mol
InChI Key: HGHVZZVSKMIYNN-CHWSQXEVSA-N
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Description

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3. It is a chiral compound, meaning it contains a mixture of enantiomers and is not chirally pure . This compound is of interest in various fields due to its unique chemical structure and properties.

Scientific Research Applications

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

    Catalysts and Reagents: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Cyclopentanone is reacted with 4-ethylbenzoyl chloride in the presence of the base to form the desired product.

Chemical Reactions Analysis

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the ethyl group.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Mechanism of Action

The mechanism of action of trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Trans-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:

    Trans-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    Trans-2-(4-Propylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.

    Trans-2-(4-Butylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a butyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

(1R,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHVZZVSKMIYNN-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641329
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-94-8
Record name (1R,2R)-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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